

Application Note: N-Benzylinoamide as a Standard for Analytical Chemistry

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Compound of Interest

Compound Name: *N-Benzylinoamide*

Cat. No.: B593445

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Introduction

N-Benzylinoamide is a member of the N-acylethanolamine (NAE) class of lipid mediators. [1][2] Found as a constituent of *Lepidium meyenii* (Maca), it is recognized for its biological activity, including the inhibition of soluble epoxide hydrolase (sEH), which plays a role in alleviating inflammatory pain. [3][4] Its well-defined chemical structure and properties make it an excellent candidate for use as an analytical standard in various research and quality control applications. This document provides detailed information on the properties, applications, and analytical protocols for using **N-Benzylinoamide** as a reference standard.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **N-Benzylinoamide** is crucial for its effective use as an analytical standard. The following table summarizes its key properties.

Property	Value	Source
Chemical Formula	C ₂₅ H ₃₉ NO	
Molecular Weight	369.6 g/mol	
IUPAC Name	(9Z,12Z)-N-benzyl-octadeca-9,12-dienamide	
CAS Number	18286-71-0	
Appearance	Light brown precipitate (synthetic)	
Solubility	Soluble in organic solvents such as methanol and acetonitrile.	
Precursor m/z ([M+H] ⁺)	370.3093	
Precursor m/z ([M+Na] ⁺)	392.2905	

Applications in Analytical Chemistry

N-Benzylinooleamide serves as a critical reference material in a variety of analytical applications:

- **Quantitative Analysis:** As a primary standard for the quantification of **N-Benzylinooleamide** and related macamides in plant extracts, dietary supplements, and other commercial products using techniques like HPLC-UV and HPLC-MS/MS.
- **Method Validation:** For the validation of analytical methods, including the determination of linearity, accuracy, precision, and limits of detection and quantification.
- **Metabolomics Research:** As a standard for the identification and quantification of N-acyl ethanolamines in biological samples, aiding in the study of lipid signaling pathways.
- **Quality Control:** To ensure the consistency and quality of raw materials and finished products in the food, pharmaceutical, and dietary supplement industries.

Experimental Protocols

Preparation of Standard Stock and Working Solutions

Objective: To prepare accurate and precise standard solutions of **N-Benzylinoamide** for calibration and quality control.

Materials:

- **N-Benzylinoamide** analytical standard
- HPLC-grade methanol
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Calibrated analytical balance
- Micropipettes

Protocol:

- Stock Solution (1 mg/mL):
 1. Accurately weigh approximately 10 mg of **N-Benzylinoamide** standard into a 10 mL volumetric flask.
 2. Record the exact weight.
 3. Dissolve the standard in approximately 5 mL of HPLC-grade methanol.
 4. Sonicate for 5 minutes to ensure complete dissolution.
 5. Bring the solution to the final volume of 10 mL with methanol.
 6. Stopper the flask and invert several times to ensure homogeneity.
 7. This stock solution should be stored at -20°C in an amber vial.
- Working Solutions:

1. Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2. For example, to prepare a 100 µg/mL working solution, transfer 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to volume with methanol.

HPLC-MS/MS Method for Quantification

Objective: To provide a robust and sensitive method for the quantification of **N-Benzylleucineamide** in a sample matrix.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).
- C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions:

Parameter	Condition
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12-12.1 min: 95-50% B; 12.1-15 min: 50% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

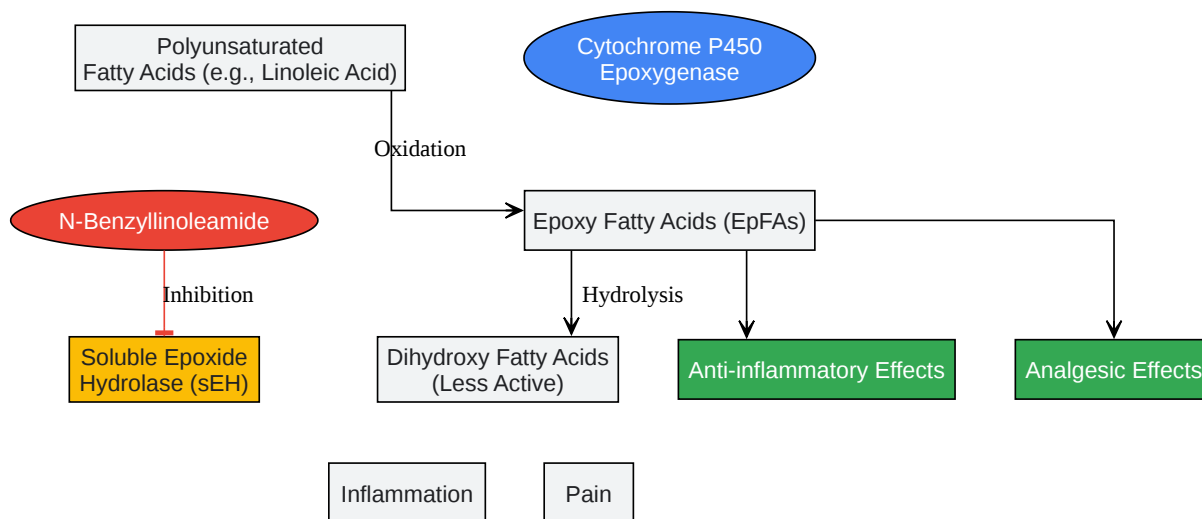
Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
370.3	91.1	25
370.3	279.3	15

Note: Collision energies should be optimized for the specific instrument used.

Signaling Pathway and Experimental Workflow Diagrams

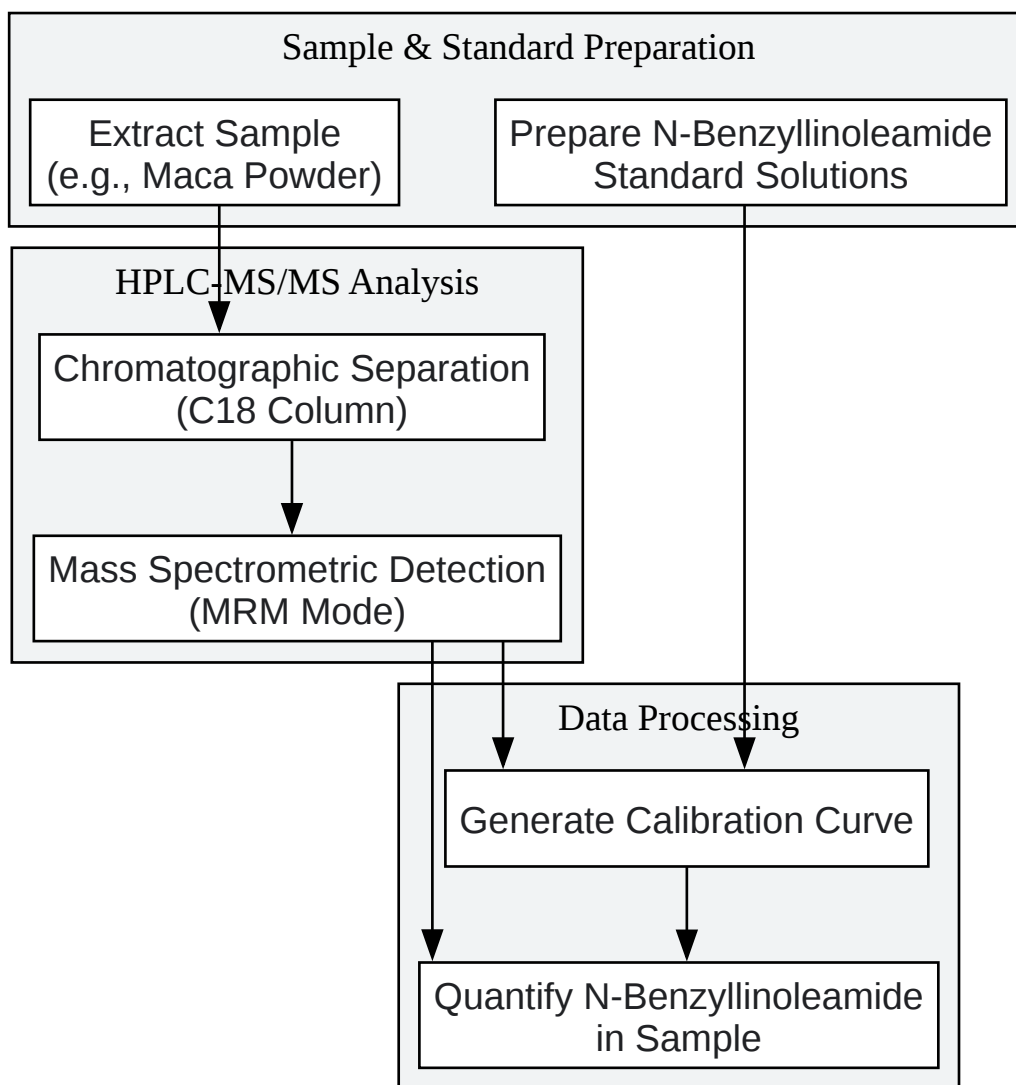
Signaling Pathway of N-Benzylinooleamide as an sEH Inhibitor



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Caption: **N-Benzylinooleamide** inhibits sEH, increasing anti-inflammatory EpFAs.

Experimental Workflow for Quantification



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Caption: Workflow for **N-Benzylinoamide** quantification by HPLC-MS/MS.

Quality Control and Purity

The purity of the **N-Benzylinoamide** analytical standard is critical for accurate quantification. It is recommended to use a standard with a purity of $\geq 98\%$. The certificate of analysis should be consulted for the exact purity value, which should be used to correct the concentration of the prepared standard solutions. The stability of the standard solutions should also be monitored over time, with fresh solutions being prepared regularly.

Conclusion

N-Benzylinoamide is a valuable analytical standard for the accurate identification and quantification of this and related compounds in various matrices. Its well-characterized properties and the availability of robust analytical methods make it an essential tool for researchers in natural product chemistry, pharmacology, and quality control. The protocols and information provided in this application note are intended to facilitate the effective use of **N-Benzylinoamide** as a reference standard.

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